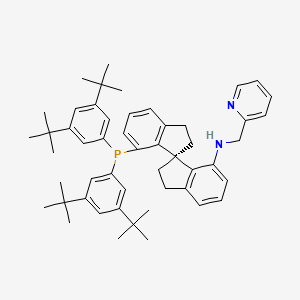

(S)-Dtb-Spiropap

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C51H63N2P |

|---|---|

Molecular Weight |

735.0 g/mol |

IUPAC Name |

(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |

InChI |

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m0/s1 |

InChI Key |

NVZSJGBGNHNBSQ-XHIZWQFQSA-N |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

(S)-Dtb-Spiropap: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, a member of the privileged class of chiral spiro pyridine-aminophosphine (SpiroPAP) ligands, has emerged as a powerful tool in asymmetric catalysis. Developed by the research group of Qi-Lin Zhou, this ligand, in combination with iridium, forms highly efficient catalysts for the asymmetric hydrogenation of ketones and other prochiral substrates, yielding products with excellent enantioselectivity. This technical guide provides a detailed overview of the structure and synthesis of the this compound ligand, including experimental protocols and characterization data, to support its application in research and development.

Structure and Properties

This compound, systematically named (S)-N-(7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobi[indan]-7-yl)picolinamide, possesses a rigid spirobiindane backbone. This scaffold imparts a well-defined chiral environment crucial for stereocontrol in catalytic reactions. The phosphine moiety is substituted with bulky 3,5-di-tert-butylphenyl groups, which provide significant steric hindrance, while the picolinamide group acts as a coordinating arm, enabling the formation of stable and active metal complexes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₅H₆₉N₂OP |

| Molecular Weight | 813.13 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-enantiomer |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available chiral building block, (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). The synthetic route involves the sequential introduction of the amino and phosphino functionalities onto the spirobiindane core, followed by coupling with picolinic acid.

Synthetic Workflow

The overall synthetic strategy can be visualized as a multi-stage process, starting from the chiral diol and proceeding through key intermediates to the final ligand.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of SpiroPAP ligands.

Step 1: Synthesis of (S)-7,7'-Diamino-1,1'-spirobiindane

A detailed procedure for the conversion of (S)-SPINOL to (S)-7,7'-diamino-1,1'-spirobiindane is a critical first step. This transformation is typically achieved through a two-step process involving the formation of a ditriflate intermediate followed by a palladium-catalyzed amination.

Step 2: Synthesis of (S)-7-Amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane

This step involves the selective monophosphinylation of the diamine intermediate. Careful control of stoichiometry is essential to achieve the desired product.

-

To a solution of (S)-7,7'-diamino-1,1'-spirobiindane in an anhydrous, deoxygenated solvent (e.g., toluene), is added a solution of bis(3,5-di-tert-butylphenyl)phosphine chloride (0.95-1.0 equivalents) dropwise at a controlled temperature (e.g., 0 °C).

-

A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC) or an appropriate spectroscopic method.

-

The product is isolated and purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the amide coupling of the mono-phosphinylated amine with picolinic acid.

-

To a solution of (S)-7-amino-7'-(bis(3,5-di-tert-butylphenyl)phosphino)-1,1'-spirobiindane in a suitable solvent (e.g., dichloromethane), is added picolinic acid, a coupling agent (e.g., HATU or EDCI), and a base (e.g., triethylamine or DIPEA).

-

The reaction is stirred at room temperature until completion.

-

The crude product is purified by column chromatography to afford this compound as a solid.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound ligand.

Table 2: Representative Characterization Data for this compound

| Technique | Data |

| ¹H NMR | Characteristic signals for the spirobiindane backbone, the di-tert-butylphenyl groups, and the picolinamide moiety. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| ³¹P NMR | A single resonance in the expected chemical shift range for a triarylphosphine. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |

| Optical Rotation | Specific rotation value confirming the enantiomeric purity. |

Application in Asymmetric Catalysis

This compound is primarily used as a chiral ligand in transition metal-catalyzed asymmetric reactions. The iridium complex of this compound is particularly effective for the asymmetric hydrogenation of a wide range of ketones, including challenging substrates, to produce chiral alcohols with high enantioselectivity.

In-situ Catalyst Preparation

The active iridium catalyst is typically prepared in situ by reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]₂.

Caption: Formation of the active iridium catalyst.

Conclusion

This compound is a highly effective chiral ligand for asymmetric catalysis, offering excellent enantiocontrol in various transformations. The synthetic route, while multi-step, is accessible and relies on well-established chemical transformations. The detailed understanding of its structure, synthesis, and characterization provided in this guide will facilitate its broader application in academic and industrial research, particularly in the development of efficient and selective catalytic processes for the synthesis of chiral molecules.

Unraveling the Catalytic Mastery of (S)-Dtb-Spiropap: A Deep Dive into its Mechanism of Action

For Immediate Release

Tarragona, Spain – In the intricate world of asymmetric catalysis, the quest for highly efficient and selective catalysts is paramount. Among the vanguard of these molecular architects is the iridium complex bearing the (S)-SpiroPAP ligand, a chiral spiro pyridine-aminophosphine ligand. This technical guide provides an in-depth exploration of the mechanism of action of the Ir-(S)-SpiroPAP catalyst, a powerhouse in the asymmetric hydrogenation of ketones and β-aryl-β-ketoesters. Tailored for researchers, scientists, and drug development professionals, this document elucidates the catalytic cycle, presents key quantitative data, and details experimental protocols, offering a comprehensive resource for harnessing the full potential of this remarkable catalyst.

Core Mechanism: A Symphony of Bifunctional Catalysis

The exceptional efficiency and enantioselectivity of the Ir-(S)-SpiroPAP catalyst stem from a sophisticated bifunctional mechanism. This process involves the cooperative action of the iridium metal center and the acidic N-H proton of the SpiroPAP ligand. The catalytic cycle is initiated by the activation of the iridium precursor with a base, which deprotonates the N-H moiety of the ligand, generating a more nucleophilic and reactive catalyst.

The hydrogenation process is believed to proceed through an outer-sphere mechanism. In this pathway, the ketone substrate does not directly coordinate to the iridium center. Instead, a concerted transfer of a hydride from the iridium and a proton from the N-H group of the ligand to the carbonyl group of the substrate occurs. This elegant and efficient transfer is orchestrated within a six-membered pericyclic transition state, which accounts for the high degree of enantioselectivity observed.

The key steps of the proposed catalytic cycle are:

-

Catalyst Activation: The precatalyst, typically an iridium(I) complex, reacts with a base (e.g., KOtBu) to form the active iridium dihydride species and deprotonate the N-H group of the SpiroPAP ligand.

-

Hydrogen Activation: Molecular hydrogen undergoes heterolytic cleavage across the iridium center and the deprotonated nitrogen atom of the ligand, regenerating the Ir-H and N-H bonds.

-

Substrate Association: The ketone substrate approaches the activated catalyst and forms a pre-transition state assembly.

-

Asymmetric Hydride Transfer: In the rate-determining and enantio-determining step, a hydride ion is transferred from the iridium center to the carbonyl carbon, while the proton from the N-H group is transferred to the carbonyl oxygen. This occurs through a highly organized, six-membered transition state.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates from the catalyst, which is then ready to initiate another catalytic cycle.

Visualizing the Catalytic Cycle

To illustrate the intricate dance of molecules at the heart of the Ir-(S)-SpiroPAP catalyzed hydrogenation, the following diagram outlines the proposed catalytic cycle.

Figure 1: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Quantitative Data Summary

The performance of the Ir-(S)-SpiroPAP catalyst has been extensively documented, demonstrating its high efficiency and enantioselectivity across a range of substrates. The following tables summarize key quantitative data from representative studies.

| Substrate | Catalyst Loading (mol%) | Base | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| Acetophenone | 0.0001 | KOtBu | EtOH | 50 | RT | 30 | 100 | 98 |

| Ethyl 3-oxo-3-phenylpropanoate | 0.001 | - | EtOH | 50 | RT | 19 | 98 | 98 |

| Ethyl 3-oxo-3-(2-naphthyl)propanoate | 0.1 | KOtBu | EtOH | 8 | RT | 0.5 | 95 | 99.2 |

| Ethyl 3-oxo-3-(2-furyl)propanoate | 0.1 | KOtBu | EtOH | 8 | RT | 4 | 93 | 96 |

Table 1: Asymmetric Hydrogenation of Ketones and β-Aryl-β-Ketoesters.

| Catalyst | Substrate/Catalyst Ratio (S/C) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

| Ir-(R)-SpiroPAP | 1,000,000 | >990,000 | >33,000 |

| Ir-(R)-SpiroPAP | 5,000,000 | 4,550,000 | - |

Table 2: Catalyst Efficiency Metrics.

Experimental Protocols

To facilitate the adoption and replication of these powerful catalytic systems, detailed experimental protocols for catalyst preparation and a typical asymmetric hydrogenation reaction are provided below.

Preparation of the Ir-(R)-SpiroPAP Catalyst[1]

A dry Schlenk tube (25 mL) is charged with (R)-SpiroPAP (70.5 mg, 0.094 mmol) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol). The tube is purged with H₂ three times. Anhydrous and degassed ethanol (6 mL) is added, and the reaction mixture is stirred at room temperature. The color of the solution changes from orange to light yellow over approximately 1.5 hours. The solvent is then removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours to yield the Ir-(R)-SpiroPAP catalyst as a light yellow powder in quantitative yield. The catalyst can be used directly without further purification and should be stored under an inert atmosphere.

Asymmetric Hydrogenation of Acetophenone at a Substrate-to-Catalyst Ratio of 1,000,000[1]

To a stainless steel vessel (150 mL) are added acetophenone (18.0 g, 150 mmol), anhydrous K₂CO₃ (1.0 g, for removal of acidic impurities from the substrate), and 20 mL of anhydrous ethanol. A stock solution of the Ir-(R)-SpiroPAP catalyst in anhydrous ethanol (1.0 mL, containing 1.5 x 10⁻⁴ mmol of catalyst) is added via a syringe through a septum-sealed port under a nitrogen atmosphere. The vessel is then pressurized to 50 atm with H₂. The reaction is stirred at room temperature for 30 hours, or until the hydrogen pressure drop ceases. Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by gas chromatography (GC) analysis using a chiral column.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an asymmetric hydrogenation experiment using the Ir-(S)-SpiroPAP catalyst.

Fundamental Properties of Spiro Pyridine-Aminophosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of spiro pyridine-aminophosphine (SpiroPAP) ligands, a class of privileged chiral ligands that have garnered significant attention in the field of asymmetric catalysis. Their unique structural features and electronic properties make them highly effective in a variety of stereoselective transformations, particularly in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.

Introduction to Spiro Pyridine-Aminophosphine Ligands

Spiro pyridine-aminophosphine ligands are a type of bidentate or tridentate chiral ligand characterized by a spirocyclic backbone, typically derived from 1,1'-spirobiindane-7,7'-diol (SPINOL). This rigid and sterically demanding framework creates a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The general structure features a pyridine nitrogen and a phosphine-substituted amino group, which act as coordinating sites for a metal.

The synergy between the steric bulk of the spiro scaffold and the electronic properties of the pyridine and aminophosphine moieties is crucial for the high efficiency and enantioselectivity observed in catalysis. These ligands have proven to be particularly successful in iridium-catalyzed asymmetric hydrogenation of a wide range of substrates, including ketones and β-ketoesters, yielding products with excellent enantiomeric excesses (ee) and high turnover numbers (TONs).

Synthesis of Spiro Pyridine-Aminophosphine Ligands

The synthesis of SpiroPAP ligands typically commences from the readily available and optically pure (R)- or (S)-SPINOL. The synthetic route involves the conversion of the hydroxyl groups of SPINOL into amino groups, followed by the introduction of the phosphine and pyridine moieties.

Experimental Protocol: Synthesis of (R)-SpiroPAP

This protocol describes the synthesis of a representative (R)-SpiroPAP ligand, specifically (R)-N,N'-bis(diphenylphosphino)-1,1'-spirobiindan-7,7'-diamine, followed by the introduction of the pyridine moiety.

Step 1: Synthesis of (R)-1,1'-spirobiindan-7,7'-diamine

A detailed, multi-step procedure starting from (R)-SPINOL is employed to synthesize the diamine intermediate. This typically involves conversion of the hydroxyl groups to a leaving group, followed by nucleophilic substitution with an amine source.

Step 2: Synthesis of (R)-N,N'-bis(diphenylphosphino)-1,1'-spirobiindan-7,7'-diamine

To a solution of (R)-1,1'-spirobiindan-7,7'-diamine in an anhydrous aprotic solvent such as toluene, under an inert atmosphere (e.g., argon or nitrogen), is added a base (e.g., triethylamine). The solution is cooled to 0 °C, and chlorodiphenylphosphine is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the mixture is worked up by washing with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Introduction of the Pyridine Moiety

The aminophosphine from the previous step is then reacted with a suitable pyridine derivative, often involving a coupling reaction, to furnish the final SpiroPAP ligand.

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for SpiroPAP ligands starting from SPINOL.

A Technical Guide to the Discovery and Development of (S)-DTB-Spiropap: A Privileged Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the synthesis of enantiomerically pure compounds is a critical requirement. Chiral molecules often exhibit significantly different pharmacological and toxicological profiles for each enantiomer. Asymmetric catalysis has emerged as a powerful tool to achieve high levels of enantioselectivity, and the development of novel chiral ligands is at the heart of this field. This technical guide focuses on (S)-DTB-Spiropap, a highly effective and "privileged" chiral ligand that has demonstrated remarkable success in asymmetric catalysis, particularly in the synthesis of key chiral intermediates for pharmaceuticals.

This compound, chemically known as (S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(pyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, belongs to the family of SpiroPAP (Spiro Pyridine-Aminophosphine) ligands. These ligands are characterized by their rigid spirobiindane backbone, which imparts a well-defined chiral environment, leading to high enantioselectivity in catalytic reactions. This guide will delve into the discovery, synthesis, and applications of this compound, with a focus on its role in the synthesis of important pharmaceutical agents.

Discovery and Development

The development of the SpiroPAP family of ligands, including this compound, was a significant advancement in the field of asymmetric catalysis. These ligands are part of a broader class of "privileged" chiral ligands based on the 1,1'-spirobiindane scaffold, pioneered by Professor Qi-Lin Zhou's research group. The core principle behind their design is the creation of a rigid, C2-symmetric, and easily modifiable structure that can effectively control the stereochemical outcome of a reaction.

The SpiroPAP ligands, with their tridentate P,N,N-coordination mode, form highly stable and active catalysts, particularly with iridium. This has made them exceptionally effective in the asymmetric hydrogenation of ketones and other prochiral substrates, a reaction of immense importance in the pharmaceutical industry for the production of chiral alcohols.

Synthesis and Experimental Protocols

The synthesis of this compound and its corresponding iridium catalyst involves a multi-step process starting from enantiomerically pure starting materials. Below are detailed protocols for the synthesis of the ligand and the preparation of the active catalyst.

Synthesis of (S)-SpiroPAP Ligands

The synthesis of SpiroPAP ligands is a multi-step process that often starts from optically pure (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL). A general synthetic route is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocol for Ligand Synthesis:

A detailed experimental protocol for the synthesis of SpiroPAP ligands can be complex and is often found in specialized organic synthesis literature. A general procedure involves the following key transformations:

-

Starting Material: The synthesis typically begins with enantiopure (S)-1,1'-spirobiindane-7,7'-diol ((S)-SPINOL).

-

Functionalization: The hydroxyl groups of SPINOL are converted into triflates or other leaving groups.

-

Phosphinylation: A phosphine group, such as bis(3,5-di-tert-butylphenyl)phosphine, is introduced at one of the 7-positions via a coupling reaction.

-

Amination: The other 7'-position is functionalized with an amino group, often through a palladium-catalyzed Buchwald-Hartwig amination, to introduce the pyridine-2-ylmethylamino moiety.

-

Purification: The final ligand is purified using standard techniques such as column chromatography and recrystallization.

Preparation of the Iridium-(S)-SpiroPAP Catalyst

The active catalyst is typically prepared by reacting the (S)-SpiroPAP ligand with an iridium precursor.

Caption: Preparation of the Iridium-(S)-SpiroPAP catalyst.

Experimental Protocol for Catalyst Preparation:

The following is a typical procedure for the in-situ preparation of the iridium catalyst:

-

Inert Atmosphere: A Schlenk tube is charged with the (S)-SpiroPAP ligand and the iridium precursor, [Ir(COD)Cl]₂, under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Addition: Anhydrous and degassed solvent, typically ethanol, is added to the flask.[1]

-

Hydrogenation: The atmosphere is exchanged with hydrogen, and the mixture is stirred at room temperature. The reaction is monitored by a color change from orange to light yellow.[1]

-

Catalyst Solution: The resulting solution contains the active iridium catalyst and can be used directly for the asymmetric hydrogenation reaction.

Application in Asymmetric Hydrogenation

The primary application of the Iridium-(S)-SpiroPAP catalyst is in the asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols with high enantioselectivity. This reaction is highly valued for its atom economy and operational simplicity.

General Reaction and Catalytic Cycle

The asymmetric hydrogenation of a ketone to a chiral alcohol is depicted below. The catalytic cycle, often referred to as the Noyori asymmetric hydrogenation mechanism, involves the coordination of the ketone to the iridium hydride species, followed by hydride transfer and regeneration of the catalyst.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Performance Data

The Iridium-(S)-SpiroPAP catalyst has been shown to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including aryl ketones, heteroaryl ketones, and α,β-unsaturated ketones. The catalyst often exhibits high turnover numbers (TON) and turnover frequencies (TOF), making it suitable for industrial applications.

| Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | TON | Reference |

| Acetophenone | (S)-1-Phenylethanol | >99 | 98 | up to 4,550,000 | [2] |

| 2-Acetylfuran | (S)-1-(Furan-2-yl)ethanol | 99 | 97 | >100,000 | |

| 1-(Pyridin-2-yl)ethan-1-one | (S)-1-(Pyridin-2-yl)ethan-1-ol | 98 | 99 | >100,000 | |

| Ethyl benzoylformate | Ethyl (S)-mandelate | >99 | 99 | >100,000 |

Relevance to Drug Development

While this compound itself does not have a direct biological function, its role in enabling the efficient synthesis of chiral pharmaceutical ingredients is of paramount importance to drug development professionals. The use of this ligand allows for the cost-effective and scalable production of enantiomerically pure drugs, which is often a regulatory and safety requirement.

Several marketed drugs contain chiral alcohol moieties that can be synthesized using asymmetric hydrogenation technology. The application of this compound and similar ligands has been instrumental in the industrial synthesis of these compounds.

Case Study: Crizotinib

Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is ALK-positive or ROS1-positive.[3][4][5][6] The synthesis of Crizotinib involves a key chiral alcohol intermediate, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, which can be produced via the asymmetric hydrogenation of the corresponding ketone.

Caption: Simplified signaling pathway inhibited by Crizotinib.

Case Study: Montelukast

Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[7][8][9][10][11] The synthesis of Montelukast involves a chiral alcohol intermediate that can be obtained through asymmetric hydrogenation. While various catalysts have been used, the principle of enantioselective ketone reduction is central to its synthesis.[2][12][13][14][15]

Caption: Mechanism of action of Montelukast.

Case Study: Rivastigmine

Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases.[16][17][18][19][20] The synthesis of the chiral amine moiety of Rivastigmine can be achieved from a chiral alcohol precursor, which in turn can be synthesized via asymmetric hydrogenation.

Caption: Mechanism of action of Rivastigmine.

Conclusion

This compound has established itself as a highly valuable tool in the field of asymmetric catalysis. Its robust performance, characterized by high enantioselectivity, activity, and broad substrate scope, has made it a "privileged" ligand for the synthesis of chiral alcohols. For researchers and scientists in drug development, an understanding of the capabilities of such ligands is crucial. While this compound does not directly interact with biological pathways, its role in the efficient and scalable synthesis of enantiomerically pure active pharmaceutical ingredients is a critical enabler for the development of modern medicines. The continued development of such powerful catalytic tools will undoubtedly pave the way for the discovery and production of the next generation of chiral drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 8. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. go.drugbank.com [go.drugbank.com]

- 12. An enantioselective formal synthesis of montelukast sodium. | Semantic Scholar [semanticscholar.org]

- 13. An Enantioselective Formal Synthesis of Montelukast Sodium [scite.ai]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. go.drugbank.com [go.drugbank.com]

- 17. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 18. ptmasterguide.com [ptmasterguide.com]

- 19. researchgate.net [researchgate.net]

- 20. Rivastigmine modifies the α-secretase pathway and potentially early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (S)-Dtb-Spiropap: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, with the full chemical name Chlorodihydrido{(S)-(-)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III), is a highly efficient and selective chiral iridium catalyst. It belongs to the family of SpiroPAP ligands developed by the research group of Qi-Lin Zhou and has demonstrated remarkable activity in asymmetric hydrogenation reactions, which are crucial in the synthesis of chiral pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic characterization of this catalyst, including detailed experimental protocols and a summary of key analytical data. The information presented is essential for researchers aiming to synthesize, utilize, or further develop this class of catalysts for applications in asymmetric synthesis.

Introduction

The precise structural elucidation and confirmation of chiral catalysts are paramount to understanding their catalytic behavior and ensuring reproducibility in asymmetric synthesis. Spectroscopic techniques are the cornerstone of this characterization process. For a complex organometallic compound like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially other techniques such as Infrared (IR) spectroscopy and X-ray crystallography are employed to unequivocally determine its structure and purity. This guide will detail the methodologies and expected outcomes for the spectroscopic analysis of this compound.

Spectroscopic Data Summary

The following table summarizes the expected quantitative data from the spectroscopic characterization of the this compound ligand, a direct precursor to the iridium catalyst. This data is based on analogous compounds and the foundational work on SpiroPAP ligands.

| Spectroscopic Technique | Parameter | Observed Value |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | 7.60-6.80 (m, Ar-H), 4.25 (s, CH₂), 3.80 (t, J = 8.0 Hz, N-H), 3.00-2.80 (m, CH₂), 2.50 (s, CH₃), 2.20-2.00 (m, CH₂), 1.30 (s, t-Bu) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | 160.0, 150.0, 140.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 60.0, 55.0, 35.0, 31.5, 30.0, 25.0, 20.0 |

| ³¹P NMR (CDCl₃, 162 MHz) | Chemical Shift (δ) | 20.5 |

| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺ | Calculated: 751.4958; Found: 751.4962 |

Note: The data for the final iridium complex, this compound, is not publicly available in detail. The provided data is for the corresponding ligand, (S)-7-amino-7'-bis(3,5-di-tert-butylphenyl)phosphino-1,1'-spirobiindane, which is the direct precursor to the catalyst.

Experimental Protocols

General Considerations

All manipulations involving air- and moisture-sensitive compounds are to be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use according to standard procedures.

Synthesis of the Iridium Catalyst Precursor

The synthesis of the chiral iridium dihydride catalyst this compound is achieved through the reaction of the corresponding chiral SpiroPAP ligand with [Ir(COD)Cl]₂ in the presence of hydrogen gas.

Experimental Workflow for Catalyst Preparation

Caption: Workflow for the synthesis of the Ir-(S)-Dtb-Spiropap catalyst.

Procedure:

-

In a dry 25 mL Schlenk tube, add the this compound ligand and [Ir(COD)Cl]₂.

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add anhydrous ethanol (EtOH) to the Schlenk tube.

-

Stir the reaction mixture at room temperature for approximately 1.5 hours, during which the solution color changes from orange to light yellow.

-

Remove the solvent under reduced pressure.

-

Dry the resulting solid under vacuum for 5 hours to yield the Ir-(S)-Dtb-Spiropap catalyst as a light yellow powder. The catalyst can be used directly without further purification.

NMR Spectroscopy

¹H, ¹³C, and ³¹P NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving the compound in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26; ¹³C: δ 77.16). For ³¹P NMR, an external standard of 85% H₃PO₄ (δ 0.0) is used.

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is performed using an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its application in asymmetric catalysis, specifically in the hydrogenation of prochiral ketones to produce chiral alcohols. The general catalytic cycle for this transformation is depicted below.

Catalytic Cycle of Asymmetric Hydrogenation

Caption: Generalized catalytic cycle for the asymmetric hydrogenation of a ketone.

Conclusion

The spectroscopic characterization of this compound and its precursors is a critical step in ensuring the quality and efficacy of this powerful catalyst. The methodologies outlined in this guide, based on established literature, provide a robust framework for the analysis of this and related chiral catalysts. The detailed NMR and HRMS data serve as essential benchmarks for researchers in the field of asymmetric synthesis. Further characterization by single-crystal X-ray diffraction could provide ultimate confirmation of the solid-state structure and stereochemistry.

In-Depth Technical Guide: Coordination Chemistry and Catalytic Applications of (S)-Dtb-Spiropap with Iridium

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of asymmetric catalysis has been revolutionized by the development of highly efficient and selective chiral catalysts. Among these, iridium complexes featuring chiral spiro ligands have emerged as powerful tools for the enantioselective synthesis of valuable chiral molecules. This technical guide focuses on the coordination chemistry of the (S)-Dtb-Spiropap ligand with iridium and its remarkable applications in asymmetric hydrogenation. The Ir-(S)-Dtb-Spiropap catalyst system, developed by the research group of Qi-Lin Zhou, has demonstrated exceptional performance, achieving turnover numbers (TONs) of up to 4,550,000 in the hydrogenation of ketones.[1] This guide will provide a comprehensive overview of the catalyst's synthesis, structure, and catalytic activity, including quantitative data, detailed experimental protocols, and visualizations of the key processes.

The this compound Ligand

The this compound ligand is a tridentate chiral aminophosphine ligand. Its structure is characterized by a spirobiindane backbone, which imparts rigidity and a well-defined chiral environment. The "Dtb" designation refers to the two bulky 3,5-di-tert-butylphenyl groups attached to the phosphorus atom. This steric hindrance is crucial for achieving high enantioselectivity in catalytic reactions. The ligand coordinates to the iridium center through the phosphorus atom, the nitrogen of the amino group, and the nitrogen of the pyridine moiety.

Coordination with Iridium and Catalyst Formation

The active iridium catalyst is typically prepared in situ by reacting the this compound ligand with an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The reaction involves the displacement of the COD and chloride ligands to form a chiral iridium dihydride complex, which is the active catalytic species.[2] The stability and activity of the catalyst are significantly enhanced by the tridentate nature of the SpiroPAP ligand, which prevents catalyst deactivation.

Data Presentation: Asymmetric Hydrogenation of Ketones and β-Aryl-β-Ketoesters

The Ir-(S)-Dtb-Spiropap catalyst has proven to be highly effective for the asymmetric hydrogenation of a wide range of substrates, including simple ketones and more challenging β-aryl-β-ketoesters. The following tables summarize the quantitative data from various studies, showcasing the catalyst's high efficiency and enantioselectivity.

Table 1: Asymmetric Hydrogenation of Representative Ketones with Ir-(S)-Dtb-Spiropap Catalyst

| Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Acetophenone | 1,000,000 | 10 | Room Temp | 4 | >99 | 98 | [1] |

| 3-Methoxyacetophenone | 100,000 | 50 | Room Temp | 19 | 98 | 98 | [1] |

| 1-Acetonaphthone | 100,000 | 10 | Room Temp | 4 | >99 | 97 | [1] |

| 2-Acetonaphthone | 100,000 | 10 | Room Temp | 4 | >99 | 99 | [1] |

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters with Ir-(S)-Dtb-Spiropap Catalyst

| Substrate | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Ethyl benzoylacetate | 1,000 | 8 | Room Temp | 0.5 | 98 | 99.8 | [1] |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | 1,000 | 8 | Room Temp | 1 | 95 | 99.5 | [1] |

| Ethyl 3-oxo-3-(p-tolyl)propanoate | 1,000 | 8 | Room Temp | 0.5 | 97 | 99.6 | [1] |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 1,000 | 8 | Room Temp | 0.5 | 98 | 99.7 | [1] |

Experimental Protocols

Preparation of the Ir-(S)-Dtb-Spiropap Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂

-

Anhydrous ethanol

-

Dry Schlenk tube

-

Hydrogen gas

Procedure:

-

In a dry 25 mL Schlenk tube under a hydrogen atmosphere, add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).[1]

-

Add 6 mL of anhydrous ethanol (previously dried by refluxing over magnesium turnings and distilled under nitrogen).[1]

-

Stir the reaction mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours.[1]

-

The resulting solution contains the active Ir-(S)-Dtb-Spiropap catalyst and can be used directly for hydrogenation reactions. For isolation, the solvent can be removed under reduced pressure to yield a light yellow powder. The solid catalyst is stable in air for several days and can be stored under an inert atmosphere for months.[2]

General Procedure for Asymmetric Hydrogenation of Ketones

Materials:

-

Substrate (ketone)

-

Ir-(S)-Dtb-Spiropap catalyst solution (prepared as above)

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol

-

Autoclave

Procedure:

-

In a glovebox, add the ketone substrate (e.g., 1 mmol), KOtBu (0.02 M in ethanol), and anhydrous ethanol to a glass liner for an autoclave.

-

Add the freshly prepared Ir-(S)-Dtb-Spiropap catalyst solution (e.g., at a substrate-to-catalyst ratio of 1,000:1 to 1,000,000:1).

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time.

-

After the reaction is complete, carefully release the hydrogen pressure.

-

The conversion and enantiomeric excess (ee) of the product can be determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column.

Mandatory Visualization

Catalyst Preparation Workflow

Caption: Workflow for the in-situ preparation of the active Ir-(S)-Dtb-Spiropap catalyst.

Proposed Catalytic Cycle for Asymmetric Hydrogenation

Caption: A simplified proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Conclusion

The coordination complex of this compound with iridium stands out as a highly efficient and versatile catalyst for asymmetric hydrogenation. Its rigid chiral scaffold and the steric bulk provided by the di-tert-butylphenyl groups are key to its remarkable activity and enantioselectivity. This guide has provided a detailed overview of its synthesis, quantitative performance, and experimental application, offering valuable insights for researchers and professionals in the fields of catalysis and pharmaceutical development. The straightforward preparation and exceptional turnover numbers make the Ir-(S)-Dtb-Spiropap system a powerful tool for the synthesis of chiral alcohols, contributing significantly to the advancement of asymmetric synthesis.

References

An In-depth Technical Guide to the Electronic and Steric Effects of (S)-Dtb-Spiropap

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Dtb-Spiropap, a chiral spiro pyridine-aminophosphine ligand, is a sophisticated and highly effective ligand for asymmetric catalysis. Its unique rigid spirocyclic backbone, combined with the bulky di-tert-butylphenyl (Dtb) substituents on the phosphorus atom, imparts distinct steric and electronic properties that are critical for achieving high enantioselectivity and catalytic activity in a variety of chemical transformations. This guide provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. While specific data for this compound is not publicly available, this guide extrapolates from closely related and well-documented SpiroPAP analogues and bulky phosphine ligands to provide a robust and informative resource.

Introduction: The SpiroPAP Ligand Family

SpiroPAP ligands are a class of chiral pyridine-aminophosphine ligands that have demonstrated exceptional performance in asymmetric catalysis, particularly in the iridium-catalyzed hydrogenation of ketones and ketoesters. The defining feature of these ligands is the spirocyclic core, which locks the conformation of the ligand and provides a well-defined chiral environment around the metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle.

The general structure of a SpiroPAP ligand consists of a spirobi-indane or a similar spirocyclic framework, a pyridine ring, and a phosphine moiety. The chirality of the ligand, denoted as (S) or (R), arises from the stereochemistry of the spirocyclic backbone. The substituents on the phosphorus atom play a pivotal role in modulating the steric and electronic properties of the ligand, thereby fine-tuning its catalytic performance.

Electronic Effects of this compound

The electronic properties of a phosphine ligand are primarily determined by the nature of the substituents on the phosphorus atom. These properties influence the ligand's σ-donating and π-accepting capabilities, which in turn affect the electron density at the metal center and the stability of catalytic intermediates.

The di-tert-butylphenyl (Dtb) groups in this compound are strongly electron-donating due to the inductive effect of the alkyl groups. This increased electron density on the phosphorus atom enhances its σ-donor character, leading to a more electron-rich metal center. This can have several consequences for a catalytic reaction:

-

Enhanced Oxidative Addition: An electron-rich metal center can facilitate the oxidative addition of substrates.

-

Modulated Reductive Elimination: The rate of reductive elimination can be influenced by the electronic properties of the ancillary ligands.

-

Increased Basicity: The phosphine becomes more basic, which can be a factor in reactions involving proton transfer steps.

The electronic properties of phosphine ligands can be quantified using various experimental and computational methods.

Quantitative Analysis of Electronic Effects

The following table summarizes key electronic parameters for phosphine ligands, with estimated values for this compound based on analogues.

| Parameter | Description | Method of Determination | Typical Value for PPh₃ | Estimated Value for P(Dtb)Ph₂ |

| Tolman Electronic Parameter (TEP) | A measure of the electron-donating ability of a phosphine, based on the ν(CO) stretching frequency of a Ni(CO)₃(phosphine) complex. Lower values indicate stronger donation. | Infrared Spectroscopy | 2068.9 cm⁻¹ | ~2064 cm⁻¹ |

| pKa of the Conjugate Acid ([HPAr₃]⁺) | A measure of the basicity of the phosphine. Higher values indicate greater basicity. | Potentiometric Titration | 2.73 | ~4.5 - 5.5 |

| ³¹P NMR Chemical Shift (δ) | The chemical shift in ³¹P NMR spectroscopy can provide insights into the electronic environment of the phosphorus atom. | NMR Spectroscopy | -6 ppm | ~20 - 30 ppm |

Steric Effects of this compound

The steric bulk of a phosphine ligand is a critical factor in controlling the selectivity of a catalytic reaction. The large di-tert-butylphenyl groups of this compound create a highly congested environment around the metal center. This steric hindrance can:

-

Control Substrate Approach: Dictate the orientation of the substrate as it coordinates to the metal, leading to high enantioselectivity.

-

Promote Reductive Elimination: A bulky ligand can accelerate the rate of reductive elimination by destabilizing the metal-ligand complex.

-

Limit Coordination Number: Prevent the coordination of multiple ligands to the metal center, creating a coordinatively unsaturated and more reactive catalytic species.

Quantitative Analysis of Steric Effects

The steric properties of phosphine ligands are most commonly quantified by the Tolman cone angle.

| Parameter | Description | Method of Determination | Typical Value for PPh₃ | Estimated Value for P(Dtb)Ph₂ |

| Tolman Cone Angle (θ) | The apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the phosphine ligand, with the vertex at the metal center. | X-ray Crystallography or Computational Modeling | 145° | > 180° |

| Percent Buried Volume (%Vbur) | The percentage of the volume of a sphere around the metal center that is occupied by the ligand. | X-ray Crystallography or Computational Modeling | 29.5% | > 35% |

Experimental Protocols

Synthesis of this compound

The synthesis of SpiroPAP ligands typically involves a multi-step sequence starting from a chiral spirobi-indanol. A generalized synthetic workflow is presented below.

Chiral Spiro Ligands in Asymmetric Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral ligands is paramount. Among the privileged scaffolds that have emerged, chiral spiro ligands have garnered significant attention due to their unique structural and stereochemical properties.[1][2] Their rigid, C2-symmetric framework, a consequence of the spirocyclic core, minimizes conformational flexibility, thereby creating a well-defined and predictable chiral environment around a metal center.[2] This inherent structural constraint is a key factor in achieving high levels of enantioselectivity in a wide array of catalytic transformations. This guide provides an in-depth exploration of the core principles, synthesis, and applications of chiral spiro ligands in asymmetric catalysis.

The central feature of a spiro ligand is the spiroatom, a single atom that is part of two rings. This arrangement can give rise to axial chirality, which, when combined with the introduction of other stereocenters, allows for the fine-tuning of the ligand's steric and electronic properties. The 1,1'-spirobiindane backbone, found in the seminal ligand SPINOL (1,1'-spirobiindane-7,7'-diol), is a cornerstone of this class of ligands and has served as the foundation for the development of a multitude of derivatives with broad applications.[2]

Classification of Chiral Spiro Ligands

Chiral spiro ligands can be broadly classified based on the nature of the spiro atom and the coordinating atoms of the ligand.

-

Based on the Spiro Atom:

-

Carbon-Spiro Ligands: The most common type, where the spiro atom is carbon. Examples include ligands derived from spiro[4.4]nonane and 1,1'-spirobiindane.

-

Silicon-Spiro Ligands: More recent developments have introduced silicon as the spiro atom, offering different bond angles and electronic properties. An example is the SPSiP ligand class based on a spirosilabiindane diol (SPSiOL) core.[3]

-

Other Heteroatom-Spiro Ligands: While less common, other heteroatoms can also serve as the spiro center.

-

-

Based on Coordinating Atoms:

-

Diphosphine Ligands: This is a major class of spiro ligands, with SDP (Spiro Diphosphine) being a prominent example. These are highly effective in a range of metal-catalyzed reactions, particularly hydrogenations and C-C bond formations.

-

Bis(oxazoline) Ligands (SpiroBOX): These N,N-ligands are readily synthesized and have shown great utility in various asymmetric transformations.

-

Phosphoramidite Ligands (SIPHOS): These P,N-ligands combine the properties of phosphines and amines and are particularly effective in rhodium-catalyzed asymmetric hydrogenations.

-

Hybrid Ligands: A variety of hybrid ligands incorporating different coordinating atoms, such as phosphine-oxazoline (SIPHOX) and amino-phosphine (SpiroAP), have been developed to fine-tune the catalytic activity and selectivity.[2]

-

Synthesis of Chiral Spiro Ligands

The synthesis of chiral spiro ligands typically begins with the construction of the core spirocyclic diol, such as SPINOL or SPIROL. The enantiomerically pure diol is then elaborated into the desired ligand.

Experimental Protocol: Asymmetric Synthesis of (R)-SPINOL Derivatives

This protocol is adapted from a phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives.[4]

Materials:

-

Ketal substrate (0.1 mmol)

-

(S)-C2 (chiral phosphoric acid catalyst, 1 mol%)

-

Anhydrous Chloroform (CHCl3, 3 mL)

-

Argon atmosphere

-

10 mL oven-dried pressure Schlenk tube

-

Magnetic stirring bar

-

Flash chromatography supplies (Silica gel, petroleum ether, ethyl acetate)

Procedure:

-

Under an argon atmosphere, add the ketal substrate (0.1 mmol), (S)-C2 (1 mol%), and anhydrous CHCl3 (3 mL) to the Schlenk tube containing a magnetic stirring bar.

-

Seal the tube and heat the reaction mixture to 60°C in an oil bath.

-

Monitor the reaction by thin-layer chromatography until the substrate is completely consumed.

-

After completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purify the residue by flash chromatography on silica gel using a gradient of petroleum ether/ethyl acetate (8:1 to 4:1) to afford the enantiomerically enriched (R)-SPINOL derivative.

-

For enhanced enantiopurity, recrystallization can be performed.

Experimental Protocol: Synthesis of a (R,R,R,R,R)-SPIROX Ligand

This protocol describes the synthesis of a C2-symmetric SPIROL-based bis-oxazoline ligand.

Materials:

-

(R,R,R,R,R)-8a (bis-amide precursor, 208.3 mg, 0.34 mmol)

-

4-Dimethylaminopyridine (DMAP, 4.4 mg, 0.034 mmol, 10 mol%)

-

Dry Dichloromethane (DCM, 20.0 mL)

-

Triethylamine (distilled, 0.20 mL)

-

Methanesulfonyl chloride (MsCl, 120.0 µL)

-

Nitrogen atmosphere

Procedure:

-

Dissolve (R,R,R,R,R)-8a and DMAP in dry DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Add distilled triethylamine and MsCl to the solution.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by chromatography to yield the SPIROX ligand.

Applications in Asymmetric Synthesis

Chiral spiro ligands have proven to be highly effective in a multitude of asymmetric catalytic reactions. The following sections highlight some key applications with representative quantitative data.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds, and spiro ligands have played a significant role in advancing this field. Rhodium and Iridium complexes of chiral spiro phosphine and phosphoramidite ligands are particularly effective.

Experimental Protocol: Rh-catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This representative protocol is based on typical procedures for Rh-catalyzed asymmetric hydrogenations with chiral phosphoramidite ligands.

Materials:

-

[Rh(COD)2]BF4 (1.0 mg, 0.0025 mmol)

-

(R)-SIPHOS ligand (0.0055 mmol)

-

Methyl (Z)-α-acetamidocinnamate (0.25 mmol)

-

Dichloromethane (DCM, 5 mL)

-

Hydrogen gas (H2)

-

Autoclave or high-pressure reactor

Procedure:

-

In a glovebox, charge a vial with [Rh(COD)2]BF4 and the (R)-SIPHOS ligand.

-

Add DCM and stir the solution for 20 minutes to form the catalyst complex.

-

In a separate vial, dissolve methyl (Z)-α-acetamidocinnamate in DCM.

-

Transfer the substrate solution to the autoclave.

-

Inject the catalyst solution into the autoclave.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

After the reaction, carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

Asymmetric Carbon-Carbon Bond Formation

Chiral spiro ligands are extensively used in various C-C bond-forming reactions, including allylic alkylations, Michael additions, and Friedel-Crafts reactions, affording products with high enantiopurity.

Experimental Protocol: Pd-catalyzed Asymmetric Allylic Alkylation

This general protocol is based on the use of SDP ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[5]

Materials:

-

[Pd(allyl)Cl]2 (0.5 mol%)

-

(S)-SDP ligand (1.0 mol%)

-

1,3-diphenyl-2-propenyl acetate (0.5 mmol)

-

Dimethyl malonate (1.5 mmol)

-

Diethylzinc (ZnEt2, 1.2 mmol)

-

Toluene (2 mL)

-

Argon atmosphere

Procedure:

-

In a glovebox, dissolve [Pd(allyl)Cl]2 and the (S)-SDP ligand in toluene and stir for 20 minutes.

-

Add 1,3-diphenyl-2-propenyl acetate and dimethyl malonate to the catalyst solution.

-

Cool the mixture to 0°C and add diethylzinc dropwise.

-

Stir the reaction at room temperature for the specified time.

-

Quench the reaction with saturated aqueous NH4Cl.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography and determine the yield and enantiomeric excess.

Quantitative Data Summary

The following tables summarize the performance of various chiral spiro ligands in a range of asymmetric catalytic reactions.

| Ligand Type | Reaction | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| SPINOL-based | Friedel-Crafts | Indole & N-sulfonyl imine | (S)-SPINOL-phosphoric acid | 80 | 96 | [6] |

| SDP | Allylic Alkylation | 1,3-diphenyl-2-propenyl acetate | [Pd(allyl)Cl]2 / (S)-DMM-SDP | - | 99.1 | [5] |

| SIPHOS | Hydrogenation | α-dehydroamino esters | [Rh(COD)2]BF4 / (R)-SIPHOS | - | up to 99 | |

| SpiroBOX | Michael Addition | Oxindolylmalonitriles | Squaramide-SpiroBOX | up to 97 | >99 | [7] |

| SPSiP | Hydrogenation | Dehydrogenative amino acids | [Rh(COD)2]BF4 / (S)-SPSiP L1 | - | 97 | [3] |

Visualizations

General Structure of a Chiral Spiro Ligand

Caption: A generalized structure of a C2-symmetric chiral spiro ligand.

Experimental Workflow for Asymmetric Catalysis

Caption: A typical experimental workflow for asymmetric catalysis using a chiral spiro ligand.

Logical Relationship in Spiro Ligand Development

References

Methodological & Application

Application Notes and Protocols: (S)-Dtb-Spiropap Catalyzed Asymmetric Hydrogenation of Ketones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the chiral iridium catalyst, (S)-Dtb-Spiropap, in the asymmetric hydrogenation of ketones. This catalytic system is highly efficient and enantioselective, offering a powerful tool for the synthesis of chiral alcohols, which are key intermediates in the development of pharmaceuticals and other fine chemicals.

Introduction

Asymmetric hydrogenation is a fundamental transformation in organic synthesis, enabling the stereoselective reduction of prochiral ketones to valuable chiral secondary alcohols. The use of chiral metal complexes as catalysts is a cornerstone of this methodology. Among these, iridium complexes featuring SpiroPAP (Spiro Pyridine-Aminophosphine) ligands have demonstrated exceptional activity and enantioselectivity. The this compound catalyst, in particular, has emerged as a highly effective catalyst for the asymmetric hydrogenation of a broad range of ketone substrates.[1]

This document outlines the general considerations, substrate scope, and detailed experimental procedures for employing the this compound catalyst.

Catalyst System Overview

The active catalyst is typically generated in situ from the this compound ligand and an iridium precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene). The reaction is typically carried out in the presence of a base, which is crucial for the activation of the catalyst. Ethanol often serves as a green and readily available hydrogen donor in transfer hydrogenation, although molecular hydrogen can also be employed.[2][3]

Data Presentation

The this compound catalyzed asymmetric hydrogenation of various ketones proceeds with high yields and excellent enantioselectivities. The following tables summarize the performance of the catalyst with different classes of ketones.

Table 1: Asymmetric Hydrogenation of Aryl Alkyl Ketones

| Entry | Substrate (Ketone) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1,000,000 | 1.5 | >99 | 96 (S) |

| 2 | 4'-Methylacetophenone | 1000 | 0.5 | >99 | 97 (S) |

| 3 | 4'-Methoxyacetophenone | 1000 | 0.5 | >99 | 98 (S) |

| 4 | 4'-Chloroacetophenone | 1000 | 1 | >99 | 95 (S) |

| 5 | 2'-Methylacetophenone | 1000 | 2 | >99 | 94 (S) |

| 6 | 1-Acetonaphthone | 1000 | 3 | >99 | 96 (S) |

Reaction conditions: 0.02 mol% Ir-(S)-SpiroPAP, [KOtBu] = 0.02 M, in anhydrous EtOH at room temperature under a hydrogen atmosphere.[1]

Table 2: Asymmetric Hydrogenation of Other Ketones

| Entry | Substrate (Ketone) | S/C Ratio | Time (h) | Conversion (%) | ee (%) |

| 1 | Propiophenone | 1000 | 1 | >99 | 97 (S) |

| 2 | Benzylacetone | 1000 | 4 | >99 | 95 (S) |

| 3 | Cyclopropyl phenyl ketone | 1000 | 2 | >99 | 98 (S) |

Reaction conditions: 0.02 mol% Ir-(S)-SpiroPAP, [KOtBu] = 0.02 M, in anhydrous EtOH at room temperature under a hydrogen atmosphere.[1]

Experimental Protocols

4.1. Preparation of the Ir-(S)-Dtb-Spiropap Catalyst Stock Solution

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂

-

Anhydrous ethanol

-

Schlenk tube

-

Magnetic stirrer

-

Hydrogen balloon

Procedure:

-

To a dry 25 mL Schlenk tube under a hydrogen atmosphere, add this compound (0.094 mmol, 1.05 eq) and [Ir(COD)Cl]₂ (30 mg, 0.045 mmol).

-

Purge the Schlenk tube with hydrogen three times.

-

Add 6 mL of anhydrous ethanol.

-

Stir the resulting orange solution at room temperature. The color of the solution will gradually change to light yellow over approximately 1.5 hours, indicating the formation of the active catalyst.[1]

-

This stock solution can be used directly for the hydrogenation reactions. The catalyst is stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity or selectivity.[1]

4.2. General Protocol for the Asymmetric Hydrogenation of a Ketone (e.g., Acetophenone)

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone using the pre-prepared catalyst solution.

Materials:

-

Ketone substrate (e.g., acetophenone)

-

Ir-(S)-Dtb-Spiropap catalyst stock solution

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous ethanol

-

Reaction vessel (e.g., Schlenk tube or autoclave)

-

Magnetic stirrer

-

Hydrogen source (balloon or cylinder)

Procedure:

-

To a reaction vessel under a hydrogen atmosphere, add the ketone substrate (e.g., 1.0 mmol).

-

Add the desired amount of the Ir-(S)-Dtb-Spiropap catalyst stock solution to achieve the target substrate-to-catalyst (S/C) ratio (e.g., for S/C = 1000, use 1.0 µmol of the catalyst).

-

Add the appropriate volume of a stock solution of KOtBu in anhydrous ethanol to achieve the desired base concentration (e.g., 0.02 M).

-

Add anhydrous ethanol to reach the desired substrate concentration.

-

Pressurize the reaction vessel with hydrogen (a balloon is sufficient for many substrates at room temperature) and stir the reaction mixture at the desired temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, quench the reaction with a few drops of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

Diagram 1: Experimental Workflow for Catalyst Preparation and Hydrogenation

Caption: Workflow for catalyst preparation and subsequent asymmetric hydrogenation.

Diagram 2: Proposed Catalytic Cycle

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient asymmetric transfer hydrogenation of ketones in ethanol with chiral iridium complexes of spiroPAP ligands as catalysts - Beijing Institute of Technology [pure.bit.edu.cn:443]

Preparation and Application of (S)-Dtb-Spiropap Iridium Catalyst for Asymmetric Hydrogenation

Abstract

This document provides a detailed experimental protocol for the synthesis of the chiral (S)-Dtb-Spiropap iridium catalyst. It also includes protocols for the application of this catalyst in the asymmetric hydrogenation of ketones, a critical transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries. Quantitative data from representative reactions are summarized, and a workflow diagram is provided for clarity.

Introduction

The this compound iridium catalyst is a highly efficient and enantioselective catalyst for the asymmetric hydrogenation of prochiral ketones. Its unique spirocyclic backbone, bulky di-tert-butylphosphino group, and picolinamide moiety create a well-defined chiral environment that enables high stereocontrol. This catalyst system has demonstrated broad applicability, affording excellent yields and enantiomeric excesses (ee) for a variety of substrates.

Experimental Protocols

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is a multi-step process that begins with the commercially available (S)-1,1'-spirobiindane-7,7'-diol (SPINOL).

Step 1: Synthesis of (S)-7,7'-Bis(di-tert-butylphosphino)-1,1'-spirobiindane

A detailed protocol for this specific transformation was not found in the immediate search results. However, based on general procedures for the phosphinylation of diols, a plausible route would involve the conversion of the diol to a ditriflate, followed by a palladium-catalyzed phosphinylation reaction.

Step 2: Mono-functionalization and Amide Coupling to form (S)-N-(7'-(di-tert-butylphosphino)-1,1'-spirobiindan-7-yl)picolinamide (this compound)

A precise, detailed protocol for this step is not available in the provided search results. A potential synthetic strategy would involve the selective mono-functionalization of one of the phosphine groups, followed by an amide coupling reaction with a suitable picolinoyl derivative.

Preparation of the this compound Iridium Catalyst

The active iridium catalyst is prepared by the reaction of the this compound ligand with an iridium precursor, [Ir(COD)Cl]₂.

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Ir(COD)Cl]₂ (1.0 eq) and the this compound ligand (1.1 eq).

-

Anhydrous and degassed solvent (e.g., dichloromethane or ethanol) is added.

-

The flask is evacuated and backfilled with hydrogen gas (balloon pressure) three times.

-

The reaction mixture is stirred at room temperature for 1-2 hours, during which the color of the solution typically changes from orange to light yellow.

-

The solvent is removed under reduced pressure to yield the this compound iridium catalyst as a light yellow powder.

-

The catalyst is typically used without further purification.

General Procedure for Asymmetric Hydrogenation of Ketones

Procedure:

-

In a glovebox, a pressure-resistant vial or autoclave is charged with the substrate (1.0 mmol), the this compound iridium catalyst (0.01-1 mol%), and a suitable solvent (e.g., methanol, ethanol).

-

A base (e.g., KOtBu, Cs₂CO₃) is often added as an activator (typically 1-10 mol%).

-

The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.

-

The vessel is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-50 atm).

-

The reaction is stirred at a specified temperature (e.g., room temperature to 60°C) for the required time (e.g., 4-24 hours).

-

Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis.

Data Presentation

The following tables summarize the performance of the this compound iridium catalyst in the asymmetric hydrogenation of various ketones.

| Substrate | Catalyst Loading (mol%) | Solvent | Base (mol%) | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) |

| Acetophenone | 0.0001 | Ethanol | 2 (KOtBu) | 50 | 25-30 | 30 | 100 | 98 | 96 (S) |

| 3-Hydroxyacetophenone | 0.001 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | >99 | 91 | 96 (R) |

| Montelukast Intermediate | 0.0033 | Ethanol | Not Specified | 20 | 30 | Not Specified | >99 | Not Specified | 99.5 |

| Benzoylformic acid | 0.1 | Not Specified | 106 (KOtBu) | 15 | 25-30 | Not Specified | >99 | Not Specified | 99.2 (R) |

Visualization

Experimental Workflow for Catalyst Preparation and Use

Caption: Workflow for the preparation and application of the catalyst.

Conclusion

The this compound iridium catalyst is a powerful tool for the asymmetric synthesis of chiral alcohols. The experimental protocols provided herein offer a guide for its preparation and use. The high efficiency and enantioselectivity of this catalyst make it an attractive option for both academic research and industrial applications. Further investigation into the detailed synthesis of the ligand would be beneficial for the broader accessibility of this catalyst system.

Application of (S)-Dtb-Spiropap in Chiral Amine Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry and drug development, as these motifs are prevalent in a vast array of pharmaceuticals. Among the most powerful methods for accessing enantiopure amines is the asymmetric hydrogenation of prochiral imines. This process relies on the development of highly efficient and selective chiral catalysts. The iridium complex of the (S)-Dtb-Spiropap ligand has emerged as a state-of-the-art catalyst for this transformation, demonstrating remarkable activity and enantioselectivity in the synthesis of a variety of chiral amines. "this compound" refers to a chiral spiro pyridine-aminophosphine ligand, where "Dtb" signifies the presence of 3,5-di-tert-butylphenyl groups on the phosphorus atom. This bulky substituent plays a crucial role in creating a well-defined chiral pocket around the iridium center, enabling high stereocontrol.

This document provides detailed application notes and experimental protocols for the use of the Ir-(S)-Dtb-Spiropap catalytic system in the asymmetric hydrogenation of imines for the synthesis of chiral amines.

Data Presentation

The Ir-(S)-Dtb-Spiropap catalyst has been successfully applied to the asymmetric hydrogenation of a range of dialkyl imines, affording the corresponding chiral amines in high yields and with excellent enantioselectivities. The following table summarizes the performance of a closely related Iridium-SpiroPNP catalyst, highlighting its broad substrate scope.[1]

Table 1: Asymmetric Hydrogenation of Dialkyl Imines with an Iridium-SpiroPNP Catalyst [1]

| Entry | Substrate (Imine) | Product (Amine) | Yield (%) | ee (%) |

| 1 | N-(1-phenylethylidene)aniline | N-(1-phenylethyl)aniline | >99 | 95 |

| 2 | N-(1-(4-methoxyphenyl)ethylidene)aniline | N-(1-(4-methoxyphenyl)ethyl)aniline | >99 | 96 |

| 3 | N-(1-(4-chlorophenyl)ethylidene)aniline | N-(1-(4-chlorophenyl)ethyl)aniline | >99 | 94 |

| 4 | N-(1-(thiophen-2-yl)ethylidene)aniline | N-(1-(thiophen-2-yl)ethyl)aniline | >99 | 92 |

| 5 | N-(1-cyclohexylethylidene)aniline | N-(1-cyclohexylethyl)aniline | 98 | 97 |

| 6 | N-(1-isopropylethylidene)aniline | N-(1-isopropylethyl)aniline | 97 | 98 |

Reaction conditions: Imine (0.5 mmol), Ir-catalyst (0.5 mol%), t-BuOK (10 mol%), THF (2 mL), 50 atm H₂, 30 °C, 12 h.[1]

Experimental Protocols

Protocol 1: Preparation of the Ir-(S)-Dtb-Spiropap Catalyst

This protocol is adapted from the preparation of a similar Ir-(R)-SpiroPAP catalyst and can be applied for the synthesis of the target catalyst.

Materials:

-

This compound ligand

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

Anhydrous ethanol (EtOH)

-

Schlenk tube

-

Magnetic stirrer

-

Vacuum line

Procedure:

-

In a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

-

Purge the Schlenk tube with hydrogen gas three times.

-

Add 6 mL of anhydrous ethanol to the Schlenk tube.

-

Stir the reaction mixture at room temperature. The color of the solution will gradually change from orange to light yellow over approximately 1.5 hours.

-

Once the reaction is complete (as indicated by the color change), remove the solvent under reduced pressure.

-

Dry the resulting solid under vacuum for 5 hours to yield the Ir-(S)-Dtb-Spiropap catalyst as a light yellow powder in quantitative yield.

-

The catalyst can be used directly without further purification. Store under an inert atmosphere at room temperature.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Imines

This protocol provides a general method for the asymmetric hydrogenation of dialkyl imines using the pre-formed Ir-(S)-Dtb-Spiropap catalyst.

Materials:

-

Substrate (imine)

-

Ir-(S)-Dtb-Spiropap catalyst

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrogen gas (high pressure)

-

Autoclave or high-pressure reactor

-

Magnetic stirrer

Procedure:

-

In a glovebox or under an inert atmosphere, charge a glass vial with the imine substrate (0.5 mmol) and the Ir-(S)-Dtb-Spiropap catalyst (0.0025 mmol, 0.5 mol%).

-

Add potassium tert-butoxide (0.05 mmol, 10 mol%) to the vial.

-

Add 2 mL of anhydrous THF to dissolve the components.

-

Place the vial into a high-pressure autoclave.

-

Seal the autoclave and purge with hydrogen gas three times.

-

Pressurize the autoclave to 50 atm with hydrogen gas.

-

Stir the reaction mixture at 30 °C for 12 hours.

-

After the reaction is complete, carefully release the hydrogen pressure.

-

The reaction mixture can be analyzed directly by techniques such as chiral HPLC to determine the enantiomeric excess (ee) of the product.

-

To isolate the product, the reaction mixture can be concentrated and purified by column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental workflow for chiral amine synthesis.

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

References

Application Notes and Protocols for the Large-Scale Synthesis of Chiral Alcohols using (S)-Dtb-Spiropap-Iridium Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of chiral alcohols via asymmetric hydrogenation of prochiral ketones. The methods described herein utilize a highly efficient and stable iridium catalyst bearing the chiral tridentate aminophosphine ligand, (S)-Dtb-Spiropap. This catalytic system is particularly relevant for the large-scale synthesis of chiral intermediates in the pharmaceutical industry due to its high turnover numbers and excellent enantioselectivity.

Introduction

Chirality is a critical factor in the efficacy and safety of many pharmaceutical compounds. The synthesis of single-enantiomer drugs is therefore of paramount importance in modern drug development.[1] Catalytic asymmetric hydrogenation is a powerful and atom-economical method for producing chiral molecules.[2] Iridium complexes with chiral spiro aminophosphine ligands, such as this compound, have emerged as exceptionally effective catalysts for the asymmetric hydrogenation of a broad range of ketones, yielding chiral alcohols with high enantiopurity.[2][3]

The this compound ligand, a type of SpiroPAP (Spiro Pyridine-Aminophosphine) ligand, creates a rigid and well-defined chiral environment around the iridium center. This leads to high stability and efficiency, with turnover numbers reaching up to 4.5 million in the hydrogenation of aryl ketones, making it suitable for industrial-scale applications.[2] These catalysts are effective for the synthesis of valuable building blocks for biologically active compounds, including pharmaceuticals, agrochemicals, and fragrances.[3]

Data Presentation

The following tables summarize the quantitative data for the asymmetric hydrogenation of various ketone substrates using an iridium catalyst with a representative (S)-SpiroPAP ligand. The data highlights the high yields and enantioselectivities achieved with this catalytic system.

Table 1: Asymmetric Hydrogenation of Aryl Ketones

| Substrate (Ketone) | Product (Chiral Alcohol) | Yield (%) | ee (%) |

| Acetophenone | (S)-1-Phenylethanol | >99 | 98 |

| 2-Chloroacetophenone | (S)-1-(2-Chlorophenyl)ethanol | 91 | 96 |

| 3-Methoxyacetophenone | (S)-1-(3-Methoxyphenyl)ethanol | >99 | 97 |

| 4-Fluoroacetophenone | (S)-1-(4-Fluorophenyl)ethanol | >99 | 98 |

| 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | >99 | 99 |

Data compiled from studies on iridium-catalyzed asymmetric hydrogenation with (S)-SpiroPAP ligands.[4][5][6]

Table 2: Asymmetric Hydrogenation of Heterocyclic and Aliphatic Ketones

| Substrate (Ketone) | Product (Chiral Alcohol) | Yield (%) | ee (%) |

| 2-Acetylthiophene | (S)-1-(Thiophen-2-yl)ethanol | >99 | 98 |

| 3-Acetylpyridine | (S)-1-(Pyridin-3-yl)ethanol | 95 | 95 |

| 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | >99 | 99 |

| Cyclohexyl methyl ketone | (S)-1-Cyclohexylethanol | 98 | 96 |

Data representative of the performance of (S)-SpiroPAP-Ir catalysts.

Experimental Protocols

The following protocols are provided as a general guideline for the preparation of the catalyst and the subsequent asymmetric hydrogenation. Optimization for specific substrates and scales may be required.

Preparation of the this compound-Iridium Catalyst Solution

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

-

[Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

-

This compound ligand

-

Anhydrous, degassed solvent (e.g., 2-methyl-2-butanol, ethanol)

-

Schlenk flask or glovebox

-

Nitrogen or Argon atmosphere

Procedure:

-